TBK1/IKKepsilon-IN-1
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Overview
Description
TBK1/IKKepsilon-IN-1 is a small molecule inhibitor that targets TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε). These kinases are crucial components in the regulation of innate immune responses, particularly in the activation of transcription factors such as interferon regulatory factor 3 (IRF3) and interferon regulatory factor 7 (IRF7), which are involved in the production of type I interferons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TBK1/IKKepsilon-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. general synthetic strategies involve the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger volumes. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
TBK1/IKKepsilon-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
TBK1/IKKepsilon-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of TBK1 and IKKε in various chemical pathways.
Biology: Employed in research to understand the signaling pathways involved in innate immunity and inflammation.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, autoimmune disorders, and viral infections.
Industry: Utilized in the development of new drugs and therapeutic agents targeting TBK1 and IKKε
Mechanism of Action
TBK1/IKKepsilon-IN-1 exerts its effects by inhibiting the kinase activity of TBK1 and IKKε. This inhibition prevents the phosphorylation and activation of downstream targets such as IRF3 and IRF7, thereby blocking the production of type I interferons and other pro-inflammatory cytokines. The compound interacts with the kinase domain of TBK1 and IKKε, leading to the disruption of their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Amlexanox: Another inhibitor of TBK1 and IKKε, used in the treatment of inflammatory diseases.
BX795: A potent inhibitor of TBK1 and IKKε, often used in research studies.
MRT67307: A selective inhibitor of TBK1 and IKKε, with applications in studying immune responses
Uniqueness
TBK1/IKKepsilon-IN-1 is unique in its high specificity and potency in inhibiting TBK1 and IKKε. This makes it a valuable tool in research and potential therapeutic applications, as it allows for precise modulation of these kinases’ activity without affecting other signaling pathways .
Properties
Molecular Formula |
C28H26N4O5 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
6-[7-[3-cyano-4-(oxan-4-yloxy)phenyl]furo[3,2-b]pyridin-2-yl]-5-methoxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C28H26N4O5/c1-32(2)28(33)19-13-24(34-3)26(31-16-19)25-14-22-27(37-25)21(6-9-30-22)17-4-5-23(18(12-17)15-29)36-20-7-10-35-11-8-20/h4-6,9,12-14,16,20H,7-8,10-11H2,1-3H3 |
InChI Key |
QHZNENVHULXUOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(N=C1)C2=CC3=NC=CC(=C3O2)C4=CC(=C(C=C4)OC5CCOCC5)C#N)OC |
Origin of Product |
United States |
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